Lipophilicity Divergence: XLogP3 Comparison of Pyridyl Diethylcarbamate Regioisomers
Pyridin-4-yl diethylcarbamate exhibits a computed XLogP3 of 1.3, which is 0.4 log units lower than the 2-pyridyl isomer (XLogP3 = 1.7) and equivalent to the 3-pyridyl isomer (XLogP3 = 1.3) [1][2][3]. This 0.4-unit difference corresponds to an approximately 2.5-fold lower octanol-water partition coefficient, indicating reduced membrane permeability potential for the 4-isomer relative to the 2-isomer.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Pyridin-2-yl diethylcarbamate: XLogP3 = 1.7; Pyridin-3-yl diethylcarbamate: XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 (4-yl vs. 2-yl) = −0.4 (approx. 2.5× lower partition coefficient); ΔXLogP3 (4-yl vs. 3-yl) = 0 |
| Conditions | Computed property; PubChem XLogP3-AA algorithm, release 2025.09.15 |
Why This Matters
A 2.5-fold difference in lipophilicity directly impacts membrane permeability, metabolic clearance, and tissue distribution, making the 4-isomer preferentially suitable for applications requiring lower logP (e.g., reduced hERG binding risk, improved aqueous solubility) compared to the 2-isomer.
- [1] PubChem Compound Summary: Pyridin-4-yl diethylcarbamate, CID 13541937. XLogP3-AA = 1.3. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary: Pyridin-2-yl diethylcarbamate, CID 13541926. XLogP3-AA = 1.7. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem Compound Summary: 3-Pyridyl diethylcarbamate, CID 1512662. XLogP3-AA = 1.3. National Center for Biotechnology Information. Accessed May 2026. View Source
